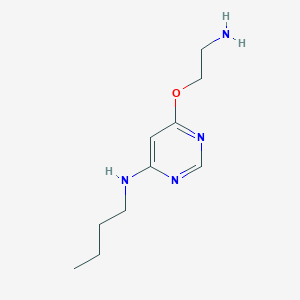

6-(2-aminoethoxy)-N-butylpyrimidin-4-amine

説明

2-(2-Aminoethoxy)ethanol, also known as Diglycoamine or Diethylene Glycol Amine, is a versatile amine that is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is water-soluble and air-sensitive .

科学的研究の応用

Redox-Activated Amines in Bond Formation

Redox-activated primary amine derivatives, including structures similar to 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine, have been utilized in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach facilitates the synthesis of functionalized alkynes and (E)-alkenes under mild conditions, showcasing the compound's versatility in constructing complex molecular frameworks (Ociepa, Turkowska, & Gryko, 2018).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of this compound, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, optimized for potency, demonstrated anti-inflammatory and antinociceptive activities in animal models, highlighting their potential in treating pain and inflammation (Altenbach et al., 2008).

Amplifiers of Phleomycin

Research into unfused heterobicycles, such as 4,5'-bipyrimidines with amino and aminoethyl substituents, explores their application as amplifiers of phleomycin. These studies contribute to the understanding of how specific structural modifications can influence the activity of pharmaceutical compounds (Kowalewski et al., 1981).

Synthesis and Fragmentation Studies

Research on 4-aryloxy-6-methylpyrimidin-2-amines demonstrates the compound's utility in synthesis and its behavior under positive electrospray ionization, shedding light on its stability and reactivity which is crucial for pharmaceutical applications (Erkin et al., 2015).

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to this compound, have shown promising results as antihypertensive agents. These compounds can reduce blood pressure in spontaneously hypertensive rats to normotensive levels, indicating their potential in hypertension treatment (Bennett et al., 1981).

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium ion concentration in the sarcoplasmic reticulum, respectively .

Mode of Action

this compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This leads to changes in the ion concentration within the cells, affecting various cellular processes .

Biochemical Pathways

The compound affects the sodium-potassium pump and calcium ion transport pathways. By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium levels . The stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium ions, reducing their concentration in the cytosol . These changes can have downstream effects on various cellular functions, including muscle contraction and nerve impulse transmission .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the administered dose reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on ion homeostasis. By altering the balance of sodium, potassium, and calcium ions within cells, it can influence a range of physiological processes, from muscle contraction to nerve signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .

特性

IUPAC Name |

6-(2-aminoethoxy)-N-butylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-3-5-12-9-7-10(14-8-13-9)15-6-4-11/h7-8H,2-6,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPISBYGTJSVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

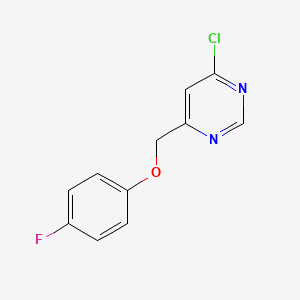

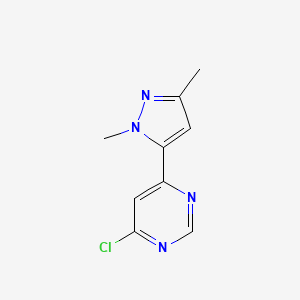

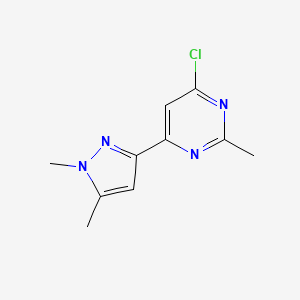

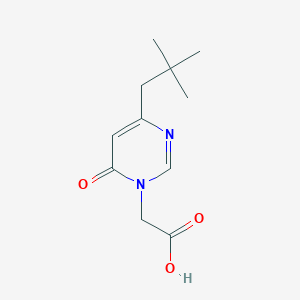

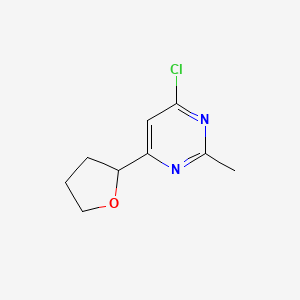

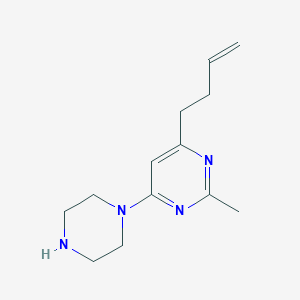

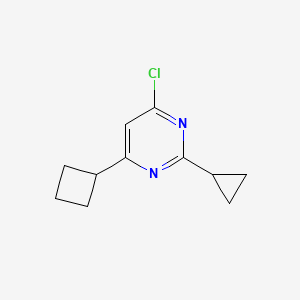

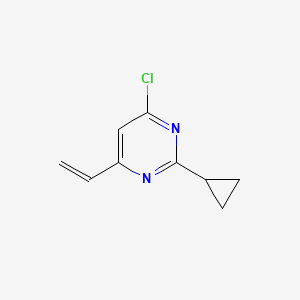

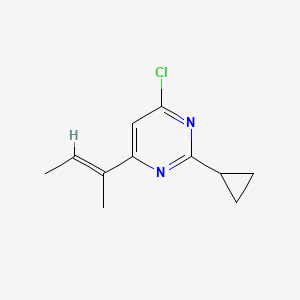

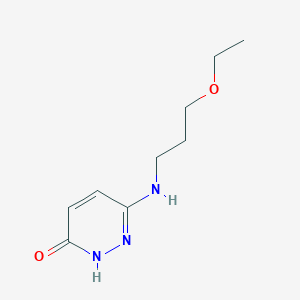

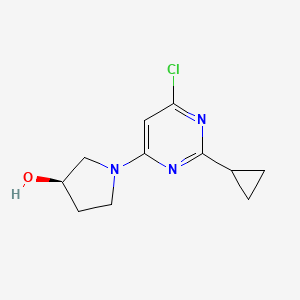

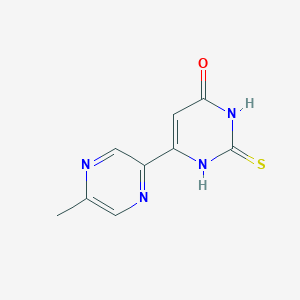

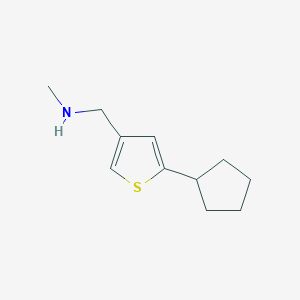

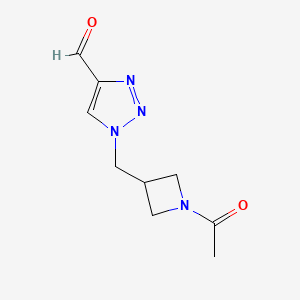

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。